molecular formula C9H9FO3 B13614763 3-Fluoro-2,4-dimethoxybenzaldehyde

3-Fluoro-2,4-dimethoxybenzaldehyde

Cat. No.: B13614763
M. Wt: 184.16 g/mol
InChI Key: DVFHJCHHPUPRDK-UHFFFAOYSA-N
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Description

3-Fluoro-2,4-dimethoxybenzaldehyde: is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and methoxy groups at the second and fourth positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2,4-dimethoxybenzaldehyde typically involves the introduction of fluorine and methoxy groups onto a benzaldehyde core. One common method is the electrophilic aromatic substitution reaction, where fluorine is introduced using a fluorinating agent such as Selectfluor. The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes halogenation, methylation, and formylation reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2,4-dimethoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: 3-Fluoro-2,4-dimethoxybenzoic acid.

    Reduction: 3-Fluoro-2,4-dimethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Fluoro-2,4-dimethoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of fluorine and methoxy substitutions on the biological activity of benzaldehyde derivatives. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features may contribute to the development of drugs with improved efficacy and selectivity.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-2,4-dimethoxybenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorine and methoxy groups can influence the compound’s reactivity and binding affinity, contributing to its overall biological activity.

Comparison with Similar Compounds

  • 3-Fluoro-4,5-dimethoxybenzaldehyde
  • 2-Fluoro-3,4-dimethoxybenzaldehyde
  • 4-Fluoro-2,3-dimethoxybenzaldehyde

Comparison: Compared to its analogs, 3-Fluoro-2,4-dimethoxybenzaldehyde has a unique substitution pattern that can influence its chemical and biological properties. The position of the fluorine and methoxy groups can affect the compound’s reactivity, stability, and interaction with molecular targets. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

3-fluoro-2,4-dimethoxybenzaldehyde

InChI

InChI=1S/C9H9FO3/c1-12-7-4-3-6(5-11)9(13-2)8(7)10/h3-5H,1-2H3

InChI Key

DVFHJCHHPUPRDK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)OC)F

Origin of Product

United States

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